1,6-Diphenyl-1,3,5-hexatriene

Übersicht

Beschreibung

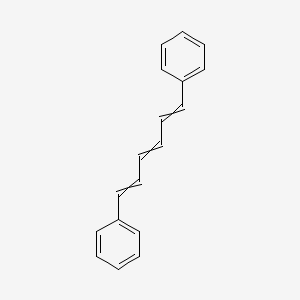

Benzene, 1,1’-(1,3,5-hexatriene-1,6-diyl)bis-, also known as 1,6-Diphenyl-1,3,5-hexatriene, is an organic compound with the molecular formula C18H16 and a molecular weight of 232.3196 g/mol . This compound is characterized by its unique structure, which consists of two benzene rings connected by a 1,3,5-hexatriene chain. It is commonly used in scientific research due to its interesting photophysical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzene, 1,1’-(1,3,5-hexatriene-1,6-diyl)bis- can be synthesized through various methods. One common method involves the reduction coupling of 3,3-dichloro-1-propenylbenzene with ferrous oxalate . Another method involves the coupling of cinnamaldehyde in the presence of pyridine and titanium tetrachloride-zinc . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

. This purification process is crucial for obtaining the compound in a form suitable for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1,1’-(1,3,5-hexatriene-1,6-diyl)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the hexatriene chain, leading to different derivatives.

Substitution: The benzene rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the benzene rings.

Wissenschaftliche Forschungsanwendungen

Fluorescence Probing in Biological Systems

Biological Membrane Studies

DPH is predominantly used as a fluorescence probe to study the order and dynamics of biological membranes. Its fluorescence intensity increases significantly in hydrophobic environments, making it an effective tool for assessing membrane fluidity and organization. A study demonstrated that DPH binds to amyloid fibrils formed by human amylin, resulting in a substantial increase in fluorescence—up to 100-fold—indicating its utility in monitoring amyloid formation and stability .

Fluorescence Kinetics

Research on DPH's fluorescence kinetics revealed that at concentrations above 2.5 μM and under specific excitation conditions, it exhibits long-lived fluorescence emissions lasting up to 70 ns. This property allows for detailed studies of membrane dynamics and interactions with various biomolecules .

Mechanosensitive Properties

Response to Mechanical Stimulation

Recent studies have unveiled that DPH exhibits significant changes in its emission properties when subjected to mechanical stimulation. Under high pressure, the originally forbidden transitions become allowed, leading to a remarkable enhancement of fluorescence emission—up to 13 times . This phenomenon is attributed to changes in intermolecular interactions that can be manipulated for developing new types of mechanoresponsive materials.

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)

DPH is employed as a fluorescent marker in HPLC methods for detecting lipid compounds. Its increased fluorescence in lipid environments facilitates the quantification of phospholipids such as dipalmitoylphosphatidylcholine (DPPC) in complex biological samples . The use of DPH as a probe enhances sensitivity and specificity in the analysis of lipid compositions.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

DPH has also been explored as a novel matrix for MALDI mass spectrometry. Its ability to absorb laser energy efficiently while providing strong ion signals enhances the detection capabilities for various biomolecules .

Spectroscopic Studies

Spectrophotometric Behavior

The spectroscopic behavior of DPH in mixed solvents has been extensively studied. Notably, its fluorescence decays sharply in the presence of water due to dynamic quenching effects, which can complicate interpretations in biological assays . Understanding these interactions is crucial for accurately utilizing DPH in various experimental setups.

Case Studies

Wirkmechanismus

The mechanism by which Benzene, 1,1’-(1,3,5-hexatriene-1,6-diyl)bis- exerts its effects is primarily related to its ability to interact with lipid membranes. The compound localizes to the hydrocarbon regions in lipid mono- and bilayers, affecting membrane dynamics and properties . This interaction is crucial for its use as a probe in various research applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3,5-Hexatriene, 1,6-diphenyl-

- Diphenylhexatriene

- 1,6-Diphenyl-1,3,5-hexatriene

- 1,6-Diphenylhexatriene

- a,w-Diphenylhexatriene

- Dicinnamyl

- (6-Phenyl-1,3,5-hexatrienyl)benzene

- 1,6-diphenylhexa-1,3,5-triene

Uniqueness

What sets Benzene, 1,1’-(1,3,5-hexatriene-1,6-diyl)bis- apart from similar compounds is its specific structure, which allows it to be used effectively as a probe in lipid membrane studies. Its unique photophysical properties make it particularly valuable in research applications where understanding membrane dynamics is crucial.

Biologische Aktivität

1,6-Diphenyl-1,3,5-hexatriene (DPH) is a polyene compound primarily recognized for its role as a fluorescent probe in biological and biochemical research. Its unique properties allow it to interact with lipid membranes and amyloid fibrils, making it a valuable tool for studying membrane dynamics and protein aggregation. This article explores the biological activity of DPH, including its interactions with various biological systems, fluorescence characteristics, and applications in research.

Fluorescence Properties

DPH exhibits weak fluorescence in aqueous environments but shows a significant increase in fluorescence intensity when intercalated into lipid membranes. This property makes it an effective probe for assessing membrane order and fluidity. The fluorescence intensity of DPH is influenced by several factors, including concentration, solvent polarity, and the presence of specific biomolecules.

Key Findings on Fluorescence:

- In water, DPH is almost non-fluorescent; however, upon entering a hydrophobic environment (such as lipid membranes), its fluorescence increases dramatically .

- The compound's fluorescence lifetime can vary based on the solvent used; in cyclohexane, it demonstrates a long-lived emission lasting up to 70 ns at higher concentrations .

- DPH's interaction with amyloid fibrils leads to a 100-fold increase in fluorescence when bound to human amylin fibrils compared to non-fibrillar forms .

Interaction with Amyloid Fibrils

Recent studies have highlighted DPH's ability to bind specifically to amyloid fibrils. This characteristic has implications for Alzheimer's disease research and other amyloid-related conditions.

Research Insights:

- DPH binds strongly to human amylin fibrils but shows no significant interaction with non-amyloidogenic forms of the peptide .

- The binding kinetics of DPH can be monitored through fluorescence changes, providing insights into the formation and stability of amyloid structures .

Applications in Biological Research

DPH is widely utilized as a fluorescent probe in various biological studies due to its sensitivity to environmental changes.

Applications Include:

- Membrane Studies: DPH helps assess membrane fluidity and organization by measuring changes in fluorescence upon incorporation into lipid bilayers.

- Amyloid Research: Its ability to selectively bind to amyloid fibrils allows researchers to study the kinetics of fibril formation and stability.

- High-content Imaging: DPH is used in imaging lipid droplets within cells, providing insights into lipid metabolism .

Case Studies

Several case studies illustrate the utility of DPH in biological research:

- Amyloid Formation Monitoring:

- Membrane Fluidity Assessment:

- Impact of Mechanical Stimulation:

Eigenschaften

IUPAC Name |

6-phenylhexa-1,3,5-trienylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBLSBAZCVBABY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061912 | |

| Record name | 1,6-Diphenyl-1,3,5-hexatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Diphenylhexatriene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1720-32-7 | |

| Record name | 1,6-Diphenyl-1,3,5-hexatriene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1720-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1,3,5-hexatriene-1,6-diyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Diphenyl-1,3,5-hexatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-diphenylhexa-1,3,5-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.